trans-4-Mercaptocyclohexanol
Overview
Description
trans-4-Mercaptocyclohexanol: is an organic compound with the molecular formula C6H12OS. It is a thiol derivative of cyclohexanol, characterized by the presence of a mercapto group (-SH) at the trans-4 position on the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Cyclohexene: Cyclohexene can be converted to trans-4-Mercaptocyclohexanol through a series of reactions involving hydrogen sulfide and catalysts.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale catalytic processes that ensure high yield and purity. These methods are designed to be cost-effective and efficient, utilizing readily available starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions, where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Catalysts: Catalysts like cobalt molybdate on alumina are used in various reactions involving this compound.
Major Products Formed:
Disulfides: Formed through oxidation reactions.
Sulfonic Acids: Another product of oxidation.
Thiosulfonates: Formed through specific oxidation conditions.
Scientific Research Applications
Chemistry:
Organic Synthesis: trans-4-Mercaptocyclohexanol is used as a building block in the synthesis of various organic compounds.
Biology:
Biologically Active Compounds: It serves as a precursor for the synthesis of biologically active molecules, including inhibitors of prostaglandin and leukotriene.
Medicine:
Drug Development: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry:
Chemical Manufacturing: this compound is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of trans-4-Mercaptocyclohexanol involves its interaction with various molecular targets and pathways. The mercapto group (-SH) is highly reactive and can form covalent bonds with other molecules, leading to the formation of stable products. This reactivity is exploited in various chemical and biological processes .
Comparison with Similar Compounds
Cyclohexanethiol: Another thiol derivative of cyclohexane, used in similar applications.
trans-4-Aminocyclohexanol: An amino derivative of cyclohexanol, used in the synthesis of drugs like Ambroxol hydrochloride.
Uniqueness: trans-4-Mercaptocyclohexanol is unique due to its specific reactivity and the presence of both hydroxyl and mercapto groups on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-sulfanylcyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-5-1-3-6(8)4-2-5/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKPLBPNTLTOBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619738 | |
Record name | 4-Sulfanylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6522-35-6 | |
Record name | 4-Sulfanylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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